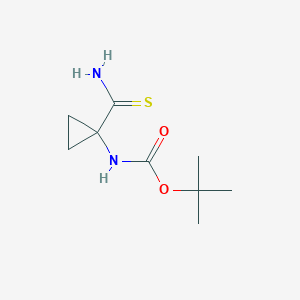
Ethyl 2-(6-methylpyridin-3-yl)acetate
Übersicht
Beschreibung
Ethyl 2-(6-methylpyridin-3-yl)acetate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known by its IUPAC name, ethyl (6-methyl-2-pyridinyl)acetate .
Molecular Structure Analysis
The molecular formula of Ethyl 2-(6-methylpyridin-3-yl)acetate is C10H13NO2. This compound has a molecular weight of 179.22 g/mol.Wissenschaftliche Forschungsanwendungen
Metalation of 2-Methylpyridine Derivatives
Ethyl 6-methylpyridine-2-acetate is a product in the study of metalation reactions involving potassium and ammonia. This compound serves as a key intermediate in the synthesis of various metalated 2-methylpyridine derivatives, which are significant in organic synthesis (Kofron & Baclawski, 2003).
Photoisomerisation of Substituted 2-methylpyridines
Ethyl methyl-2-pyridylacetates, including the 6-methyl isomer, undergo photoisomerization to form ethyl methylanthranilates. This process is critical for understanding the reactivity and transformation of these compounds under light exposure, which is significant in the field of photochemistry (Takagi & Ogata, 1977).
Potential Anticancer Agents
In the exploration of potential anticancer agents, ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, a related compound, has been studied for its ability to be transformed into various pyridooxazines and pyridothiazines. These derivatives have shown effects on the proliferation and mitotic index of cancer cells, indicating the potential of ethyl 2-(6-methylpyridin-3-yl)acetate derivatives in cancer research (Temple et al., 1983).
Reactivity of 2-Aminopyridine and Meldrum’s Acid
The reactivity of 2-aminopyridine and Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes has been surveyed, leading to the synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates. This highlights the diverse chemical reactions and potential applications of pyridine derivatives in organic synthesis (Asadi et al., 2021).
Role in HIV-1-specific Reverse Transcriptase Inhibition
Ethyl 6-methylpyridin-2(1H)-one derivatives have been developed as potent inhibitors of the HIV-1-specific reverse transcriptase enzyme. This research underscores the potential of ethyl 2-(6-methylpyridin-3-yl)acetate derivatives in the development of antiviral drugs (Hoffman et al., 1993).
Synthesis of Heterocyclic Derivatives and Antibacterial Activity
Research into the synthesis of new heterocyclic compounds containing derivatives of ethyl 2-(6-methylpyridin-3-yl)acetate has shown significant antibacterial activity against various bacterial strains. This indicates the compound's relevance in the field of antimicrobial drug development (Mohammad et al., 2017).
Safety and Hazards
Ethyl 2-(6-methylpyridin-3-yl)acetate is not intended for human or veterinary use. It is for research use only. The safety data sheet of a similar compound, Ethyl acetate, indicates that it is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid inhaling the substance/mixture and to avoid generating vapors/aerosols .
Eigenschaften
IUPAC Name |
ethyl 2-(6-methylpyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)6-9-5-4-8(2)11-7-9/h4-5,7H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZNDLSLVBGHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![tert-Butyl 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1397084.png)




![tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate](/img/structure/B1397095.png)